(5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone basic properties
(5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone basic properties
An In-Depth Technical Guide to (5S)-5-(Hydroxydiphenylmethyl)-2-pyrrolidinone
Executive Summary
(5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone (CAS: 149561-81-9 ) is a high-value chiral lactam intermediate used primarily in asymmetric synthesis and pharmaceutical development. Structurally, it consists of a 2-pyrrolidinone (γ-lactam) ring substituted at the C5 position with a bulky diphenylhydroxymethyl group.
This compound serves as the oxidized precursor to the widely utilized (S)-diphenylprolinol (and its silyl ether derivatives, known as Jørgensen-Hayashi catalysts), which are cornerstones of organocatalysis. Its utility stems from the steric bulk of the diphenyl group combined with the rigid stereochemistry of the pyrrolidinone ring, making it an effective scaffold for constructing chiral amines, neurokinin receptor antagonists, and N-heterocyclic carbene (NHC) ligands.
Chemical Identity & Physicochemical Properties
| Property | Data |
| IUPAC Name | (5S)-5-[hydroxy(diphenyl)methyl]pyrrolidin-2-one |
| Common Synonyms | (S)-Diphenylprolinol lactam; (S)-5-(Diphenylhydroxymethyl)-2-pyrrolidinone |
| CAS Number | 149561-81-9 |
| Molecular Formula | C₁₇H₁₇NO₂ |
| Molecular Weight | 267.32 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Poorly soluble in water |
| Chirality | (S)-enantiomer (derived from L-Pyroglutamic acid) |
| pKa (Predicted) | ~14.3 (Alcohol OH), ~16.5 (Lactam NH) |
Synthesis & Production Protocol
The synthesis of (5S)-5-(hydroxydiphenylmethyl)-2-pyrrolidinone is a classic example of chemoselective Grignard addition . The challenge lies in directing the nucleophilic attack solely to the exocyclic ester group of the starting material while preserving the endocyclic lactam carbonyl.
Core Reaction Pathway
The precursor is typically Ethyl (S)-pyroglutamate (derived from L-glutamic acid). The reagent is Phenylmagnesium bromide (PhMgBr) .
Step-by-Step Methodology:
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Preparation of Reagents:
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Substrate: Dissolve Ethyl (S)-pyroglutamate (1.0 eq) in anhydrous THF.
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Grignard Reagent: Prepare PhMgBr (3.5 eq) in THF or Et₂O. Excess reagent is required to account for the deprotonation of the lactam N-H (which consumes 1 eq) and the double addition to the ester.
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Reaction Conditions:
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Cool the substrate solution to 0°C under an inert atmosphere (N₂ or Ar).
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Add PhMgBr dropwise. The first equivalent acts as a base, deprotonating the lactam nitrogen. This forms a magnesiated lactam species that is less electrophilic at the ring carbonyl, thereby protecting the ring from opening.
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The subsequent equivalents of PhMgBr attack the ester carbonyl to form the tertiary alkoxide.
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Quench & Workup:
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Stir at room temperature for 2–4 hours.
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Critical Step: Quench carefully with saturated aqueous NH₄Cl . This protonates the alkoxide and the lactam nitrogen.
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Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
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Purification:
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Recrystallization from Ethanol/Hexanes or column chromatography (EtOAc/Hexanes) yields the pure lactam alcohol.
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Visual Synthesis Workflow
Caption: Chemoselective synthesis of the target lactam via Grignard addition, highlighting the in-situ protection of the lactam ring.
Applications in Drug Development & Catalysis
A. Precursor to Jørgensen-Hayashi Catalysts
The most significant application of this lactam is as the immediate precursor to (S)-diphenylprolinol .
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Transformation: Reduction of the lactam carbonyl (C=O) to the amine (CH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) .
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Significance: The resulting pyrrolidine ((S)-diphenylprolinol) is subsequently silylated to form the Jørgensen-Hayashi catalyst, which is used for enantioselective Michael additions, aldol reactions, and aminations.
B. Chiral N-Heterocyclic Carbenes (NHCs)
Recent research utilizes the lactam scaffold to generate chiral NHC precursors. The lactam nitrogen can be alkylated, and the ring modified to form triazolium salts. These NHCs serve as ligands for transition metals (Au, Ag, Pd) in asymmetric catalysis.
C. Pharmaceutical Intermediates (NK1 Antagonists)
The diphenyl-pyrrolidine motif is a pharmacophore found in several Neurokinin-1 (NK1) receptor antagonists (e.g., used for chemotherapy-induced nausea). The rigid stereochemistry of the (5S) center ensures the correct spatial arrangement of the bulky phenyl groups required for receptor binding.
Mechanism of Action (Chiral Induction)
When used as a chiral auxiliary or catalyst precursor, the gem-diphenyl group acts as a "steric wall."
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Shielding: It blocks one face of the molecule, forcing incoming reagents to attack from the opposite side.
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Directing: The hydroxyl group can participate in hydrogen bonding, further organizing the transition state.
Caption: The central role of the target lactam as a divergent intermediate for catalysts and pharmaceuticals.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data are standard:
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.20–7.50 (m, 10H): Aromatic protons (Diphenyl group).
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δ 6.0–6.5 (br s, 1H): Lactam N-H.
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δ 4.5–4.8 (m, 1H): C5-H (Methine proton adjacent to N and C(OH)).
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δ 2.0–2.5 (m, 4H): C3 and C4 methylene protons of the pyrrolidinone ring.
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δ 2.0–3.0 (br s, 1H): Alcohol O-H (shift varies with concentration).
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Chiral HPLC:
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Column: Chiralcel OD-H or AD-H.
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Mobile Phase: Hexane/Isopropanol (typically 90:10).
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Detection: UV at 254 nm.
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Purpose: To confirm enantiomeric excess (ee), ensuring no racemization occurred during the Grignard reaction.
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Safety & Handling
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Hazard Classification: Irritant (Skin, Eye, Respiratory).
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Storage: Hygroscopic solid. Store under inert gas (Nitrogen/Argon) at 2–8°C.
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Handling: Use standard PPE. The compound is stable but should be protected from strong oxidizing agents.
References
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PubChem. 2-Pyrrolidinone, 5-(hydroxydiphenylmethyl)-, (5S)- (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]
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LookChem. CAS 149561-81-9 Data Sheet. Available at: [Link]
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Nikolic, N. A., & Beak, P. (R)-(+)-2-(Diphenylhydroxymethyl)pyrrolidine. Organic Syntheses, 1997, 74, 23. (Describes the reduced pyrrolidine form, establishing the synthetic logic). Available at: [Link]
